molecular formula C21H31Cl2N3O2 B2820150 1-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol hydrochloride CAS No. 1185099-48-2

1-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol hydrochloride

Cat. No. B2820150
CAS RN: 1185099-48-2
M. Wt: 428.4
InChI Key: PYSHSCWTEFJKEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C21H31Cl2N3O2 and its molecular weight is 428.4. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Management in Geriatric Psychiatry

Trilafon, a tranquilizer chemically similar to the compound , has been noted for its effectiveness in calming psychomotor excitement, agitation, and anxiety in elderly psychiatric patients without significantly impacting endogenous depression. This medication, due to its potency and rapid absorption, requires only small therapeutic doses, minimizing physiological and neurological side effects. It was trialed on patients with various psychiatric conditions, primarily chosen for therapy because of prevailing symptoms of anxiety, agitation, or excitement (Ayd, 1957).

Metabolic Profiling in Clinical Studies

In clinical evaluations of L-735,524, a potent HIV-1 protease inhibitor with a structural resemblance to the compound of interest, extensive metabolic profiling was performed. Seven significant metabolites were isolated from human urine and characterized using various techniques. This study highlights the metabolic pathways, including glucuronidation, N-oxidation, and hydroxylation, and emphasizes the importance of understanding the metabolic disposition of pharmaceutical compounds in human subjects (Balani et al., 1995).

Drug Interactions and QT Prolongation

Research on hydroxychloroquine, a compound used in contexts similar to the one , has brought to light the significance of drug-drug interactions (DDIs) and their impact on QT prolongation, a critical factor in cardiac health. This study underscores the necessity of evaluating the risk of QT prolongation due to DDIs, especially when drugs are prescribed concurrently in real-world practice, stressing the importance of careful pharmacological consideration in treatment planning (Choi et al., 2020).

properties

IUPAC Name

1-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30ClN3O2.ClH/c22-19-6-3-5-18-17-4-1-2-7-20(17)25(21(18)19)15-16(27)14-24-10-8-23(9-11-24)12-13-26;/h3,5-6,16,26-27H,1-2,4,7-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSHSCWTEFJKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2CC(CN4CCN(CC4)CCO)O)C(=CC=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol hydrochloride

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